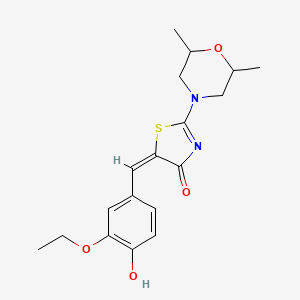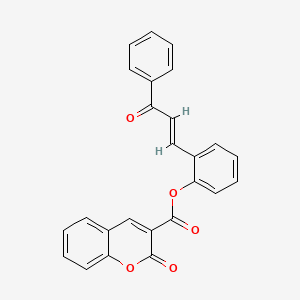
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one, also known as Curcumin, is a naturally occurring compound found in the rhizomes of the Curcuma longa plant. It has been used for centuries in traditional medicine to treat various ailments and has gained significant attention in recent years due to its potential health benefits.
Mécanisme D'action
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one's mechanism of action is complex and involves multiple pathways. It has been shown to inhibit the activation of transcription factors, such as NF-κB, which are involved in the inflammatory response. 1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one also activates various enzymes that are involved in the antioxidant defense system, including superoxide dismutase and catalase.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting the growth of cancer cells, and improving cognitive function. It has also been shown to have a positive effect on cardiovascular health by reducing inflammation and improving lipid profiles.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one has several advantages for lab experiments, including its low toxicity, high stability, and availability. However, it also has some limitations, including its poor solubility in water and low bioavailability.
Orientations Futures
There are several future directions for curcumin research, including the development of more effective delivery methods to improve bioavailability, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a natural food preservative.
In conclusion, curcumin is a naturally occurring compound with potential health benefits. Its mechanism of action is complex and involves multiple pathways. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for curcumin research, including the development of more effective delivery methods and the investigation of its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one can be synthesized using various methods, including extraction from the Curcuma longa plant, chemical synthesis, and biotransformation. Chemical synthesis involves the condensation of ferulic acid and vanillin in the presence of a base. Biotransformation involves the use of microorganisms to convert ferulic acid to curcumin.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one has been extensively studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to have a positive effect on various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c16-12-4-1-10(2-5-12)14(18)7-3-11-9-13(17(20)21)6-8-15(11)19/h1-9,19H/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULUHKWHSAQWFE-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-phenyl)-3-(2-hydroxy-5-nitro-phenyl)-propenone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909776.png)
![ethyl 5-oxo-1,2,3,4,5,6-hexahydro[1]benzothieno[3'',2'':5',6']pyrimido[1',2':1,5]pyrrolo[2,3-b]quinoxaline-7-carboxylate](/img/structure/B5909791.png)
![3-({[5-(3-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5909795.png)
![5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909802.png)
![5-benzylidene-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5909805.png)
![5-(4-tert-butylphenyl)-4-[(2-chloro-5-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909813.png)

![5-(4-chlorophenyl)-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909837.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5909852.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909861.png)


![5-(4-chlorophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909884.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909887.png)